2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE
Overview
Description
2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of benzoylamino and benzyl groups attached to a benzamide core. It is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common method starts with the acylation of anthranylamide using propionic anhydride in an alkaline medium. This is followed by the Schotten–Bauman acylation to introduce the benzoylamino group. The final step involves the reaction of the intermediate with benzyl chloride in the presence of a base to form the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using more accessible and cost-effective starting materials. The use of environmentally friendly solvents such as dimethyl sulfoxide (DMSO) instead of dimethylformamide (DMF) is also advisable to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anxiolytic and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Possesses anxiolytic activity.
1-(2-(4-BENZOYLAMINO-PHENYL)-2-OXO-ETHYL)-2-METHYL-PYRIDINIUM, BROMIDE: Used in early discovery research.
Uniqueness
2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-OXO-2-(1-PYRROLIDINYL)ETHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzoylamino and benzyl groups attached to a benzamide core makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-benzamido-N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(21-13-5-2-6-14-21)28-23-16-8-7-15-22(23)26(32)29-24(19-20-11-3-1-4-12-20)27(33)30-17-9-10-18-30/h1-8,11-16,24H,9-10,17-19H2,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYNZSTVGBTYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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